(Ethylthio)acetic acid (Ethylthio)acetic acid
Brand Name: Vulcanchem
CAS No.: 627-04-3
VCID: VC2119017
InChI: InChI=1S/C4H8O2S/c1-2-7-3-4(5)6/h2-3H2,1H3,(H,5,6)
SMILES: CCSCC(=O)O
Molecular Formula: C4H8O2S
Molecular Weight: 120.17 g/mol

(Ethylthio)acetic acid

CAS No.: 627-04-3

Cat. No.: VC2119017

Molecular Formula: C4H8O2S

Molecular Weight: 120.17 g/mol

* For research use only. Not for human or veterinary use.

(Ethylthio)acetic acid - 627-04-3

Specification

CAS No. 627-04-3
Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
IUPAC Name 2-ethylsulfanylacetic acid
Standard InChI InChI=1S/C4H8O2S/c1-2-7-3-4(5)6/h2-3H2,1H3,(H,5,6)
Standard InChI Key VJIKFWJCVWFZIN-UHFFFAOYSA-N
SMILES CCSCC(=O)O
Canonical SMILES CCSCC(=O)O
Melting Point -8.5 °C

Introduction

Chemical Identity and Structure

(Ethylthio)acetic acid (CAS No. 627-04-3) is an organosulfur compound containing both carboxylic acid and thioether functional groups. Its molecular formula is C4H8O2S with a molecular weight of 120.17 g/mol . The compound consists of an acetic acid backbone with an ethylthio (ethylsulfanyl) group attached to the alpha carbon. The structural formula can be represented as CH3CH2SCH2CO2H .

Nomenclature and Synonyms

The compound is known by several names in scientific literature:

  • (Ethylthio)acetic acid (primary name)

  • Acetic acid, (ethylthio)- (systematic name)

  • 2-(Ethylthio)acetic acid

  • S-Ethylthioglycolic acid

  • 2-ethylsulfanylacetic acid

  • 2-ethylsulfanylethanoic acid

  • Carboxymethyl ethyl sulfide

  • S-(Carboxymethyl)ethyl mercaptan

Identification Codes

To facilitate proper identification and database referencing, the compound is associated with several identification codes:

  • CAS Registry Number: 627-04-3

  • MDL Number: MFCD00021769

  • EINECS: 210-979-8

  • UN Number: 3265 (for transportation)

  • FDA UNII: M3D5Y724HZ

  • BRN: 1743038

Physical Properties

(Ethylthio)acetic acid is a liquid at room temperature with characteristic physical properties that are important for both handling and applications. These properties are summarized in Table 1.

Physical State and Appearance

At standard conditions, (Ethylthio)acetic acid exists as a clear liquid . This physical state is consistent with its low melting point and moderate boiling point.

Comprehensive Physical Properties Table

Table 1: Physical Properties of (Ethylthio)acetic acid

PropertyValueReference
Physical StateLiquid
Molecular Weight120.17 g/mol
Melting Point-8.5°C
Boiling Point117-118°C (at 11 mm Hg)
Density1.1497 g/cm³ (at 20°C)
Refractive Index1.4860
Flash Point117-118°C (at 11 mm Hg)
pKa3.84±0.10 (Predicted)
LogP1.164 (estimated)
Specific Gravity1.149

The relatively high boiling point under reduced pressure (117-118°C at 11 mm Hg) suggests significant intermolecular forces, likely hydrogen bonding through the carboxylic acid group . The predicted pKa value of 3.84 indicates that it is a moderately strong organic acid, comparable to other carboxylic acids .

Chemical Properties and Reactivity

The chemical behavior of (Ethylthio)acetic acid is determined by its functional groups: the carboxylic acid moiety and the thioether linkage. These structural features govern its reactivity patterns and potential applications.

Functional Group Reactivity

The carboxylic acid group (-COOH) of (Ethylthio)acetic acid exhibits typical reactivity patterns, including:

  • Acid-base reactions forming salts

  • Esterification with alcohols

  • Formation of acid chlorides, anhydrides, and amides

  • Decarboxylation under specific conditions

The thioether (C-S-C) linkage provides additional reaction sites, particularly:

  • Oxidation to sulfoxides or sulfones

  • Nucleophilic substitution reactions

  • Coordination with transition metals

Chemical Stability

(Ethylthio)acetic acid is stable under normal laboratory conditions but should be stored in a well-ventilated place away from heat, sparks, and open flames due to its combustible nature . The compound is incompatible with strong oxidizing agents, which can react with the sulfur moiety .

Synthesis Methods

Several methods for the preparation of (Ethylthio)acetic acid have been reported in the literature, with ethylation of mercaptoacetic acid derivatives being the most common approach.

Ethylation of Mercaptoacetic Acid Derivatives

One documented synthesis pathway involves the ethylation of 2-acetamido-2-mercaptoacetic acid with ethyl iodide:

  • 2-Acetamido-2-mercaptoacetic acid is reacted with 10% potassium hydroxide in ethanol under reflux conditions for 2 hours.

  • Ethyl iodide is added dropwise to the mixture with stirring.

  • The reaction mixture is evaporated under reduced pressure to afford 2-acetamido-2-(ethylthio)acetic acid in good yield .

This synthetic approach demonstrates the utility of alkylation reactions for introducing the ethylthio group to the acetic acid backbone.

Esterification and Further Transformations

The carboxylic acid group of (Ethylthio)acetic acid can undergo esterification to form corresponding esters. For example:

  • Thionyl chloride is added dropwise to 2-acetamido-2-(ethylthio)acetic acid in absolute ethanol with stirring at -5°C for 30 minutes.

  • The mixture is then heated at 50°C for 2 hours.

  • After solvent evaporation under reduced pressure, ethyl 2-acetamido-2-(ethylthio)acetate is obtained .

These transformations highlight the synthetic versatility of (Ethylthio)acetic acid as a building block for more complex molecules.

Applications and Research Uses

(Ethylthio)acetic acid serves as an important reagent and building block in various chemical and biochemical applications. Its unique structure containing both sulfur and carboxylic acid functionalities makes it valuable in several fields.

Synthetic Applications

In organic synthesis, (Ethylthio)acetic acid is utilized as:

  • A building block for heterocyclic compounds

  • A precursor for more complex organosulfur compounds

  • A reagent in the synthesis of bioactive molecules

For instance, derivatives of (Ethylthio)acetic acid have been used in the preparation of various heterocyclic systems such as imidazothiazoles and benzoxazoles. One example includes the transformation of N-(benzo[d]oxazol-2-yl(ethylthio)methyl)acetamide, which incorporates the ethylthio moiety into a more complex heterocyclic framework .

Pharmaceutical Research

In pharmaceutical development, (Ethylthio)acetic acid derivatives have been investigated in the context of creating biologically active compounds. For example, some derivatives have been explored in the synthesis of 5-piperidin-8-cyanoquinoline compounds, which may have potential pharmaceutical applications .

Precautionary CategoryRecommendations
Personal ProtectionWear protective gloves, protective clothing, eye protection, and face protection
HandlingDo not breathe dust, fume, gas, mist, vapors, or spray
Wash face, hands, and any exposed skin thoroughly after handling
StorageStore locked up in a well-ventilated place
Keep cool and away from heat, sparks, open flames, and hot surfaces
DisposalDispose of contents/container to an approved waste disposal facility
First AidSpecific first aid measures for skin contact, eye contact, inhalation, and ingestion should be followed according to safety data sheets

The signal word for this compound is "Danger" with hazard statements including "Causes severe skin burns and eye damage" and "Combustible liquid" .

Analytical Characterization

Analytical techniques are essential for confirming the identity, purity, and properties of (Ethylthio)acetic acid in research and industrial settings.

Spectroscopic Identification

While specific spectroscopic data was limited in the search results, (Ethylthio)acetic acid can be characterized using standard analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Ultraviolet-visible (UV-Vis) spectroscopy

The refractive index value of 1.4860 provides one physical constant that can aid in identity confirmation .

Chromatographic Analysis

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of (Ethylthio)acetic acid samples and to monitor reactions involving this compound.

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